1-(Pyrrolidine-3-carbonyl)piperidin-4-ol
Description
1-(Pyrrolidine-3-carbonyl)piperidin-4-ol is a bicyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a pyrrolidine-3-carbonyl moiety attached to the nitrogen atom. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the hydroxyl and carbonyl groups) and conformational flexibility due to the fused heterocyclic rings.
Properties
IUPAC Name |
(4-hydroxypiperidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-2-5-12(6-3-9)10(14)8-1-4-11-7-8/h8-9,11,13H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDDDKWAKGBBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCC(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below highlights key structural and molecular differences between 1-(Pyrrolidine-3-carbonyl)piperidin-4-ol and its analogs:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| This compound | C₁₀H₁₇N₂O₂ | 197.26* | Pyrrolidine-3-carbonyl, piperidin-4-ol | Dual hydrogen-bond donors (OH and CONH), moderate lipophilicity |
| 1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-ol | C₁₁H₁₃ClN₂O₂ | 240.69 | Chloropyridinyl carbonyl | Electron-withdrawing Cl enhances lipophilicity; pyridine enables π-π stacking |
| 1-(Pyridin-3-yl)piperidin-4-ol | C₁₀H₁₄N₂O | 178.23 | Pyridin-3-yl | Aromatic N enhances basicity; lacks carbonyl, reducing H-bond capacity |
| 1-[(Thiophen-3-yl)methyl]piperidin-4-ol | C₁₀H₁₅NOS | 197.30 | Thiophene-methyl | Sulfur atom increases polarizability; methylene linker reduces rigidity |
| 1-[1-(4-Ethylphenyl)-5-oxo-pyrrolidine-3-carbonyl]piperidine-4-carboxylic acid | C₁₉H₂₄N₂O₄ | 344.40 | Ethylphenyl, carboxylic acid | High molecular weight; carboxylic acid enhances solubility in polar media |
Physicochemical and Pharmacokinetic Considerations
- Solubility : The carboxylic acid derivative () exhibits higher aqueous solubility due to ionizable groups, whereas the target compound may require formulation optimization for bioavailability .
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